![molecular formula C12H17NO B1484434 trans-2-{[(3-Methylphenyl)methyl]amino}cyclobutan-1-ol CAS No. 1867609-80-0](/img/structure/B1484434.png)
trans-2-{[(3-Methylphenyl)methyl]amino}cyclobutan-1-ol
Vue d'ensemble
Description
Trans-2-{[(3-Methylphenyl)methyl]amino}cyclobutan-1-ol (T2A-MPCB) is an organic compound that is commonly used in the synthesis of pharmaceuticals and other organic compounds. It is an important intermediate in the synthesis of a variety of compounds, including medicines, pesticides, and other organic chemicals. T2A-MPCB is a highly versatile compound that can be used in a variety of ways, including in the synthesis of complex molecules, in the production of drugs, and in the development of new materials.
Applications De Recherche Scientifique
Synthesis and Structural Properties
Trans-2-{[(3-Methylphenyl)methyl]amino}cyclobutan-1-ol is part of a broader class of compounds involving cyclobutane derivatives, which have been extensively researched for their unique synthesis methods and structural properties. For instance, Pérez-Fernández et al. (2008) described the synthesis of 2-amino-1,3-diols incorporating the cyclobutane ring, highlighting the key steps in synthesizing these compounds, such as the addition of methylmagnesium bromide to cyclobutanone derivatives (Pérez-Fernández et al., 2008). Similarly, Feskov et al. (2017) synthesized unknown cis- and trans-1-amino-3-hydroxy-3-methylcyclobutanecarboxylic acids, providing insights into the conformational restrictions and fixed spatial orientation of functional groups in these compounds (Feskov et al., 2017).
Chemical and Physical Properties
The study of cyclobutane derivatives extends to their chemical and physical properties. For example, Izquierdo et al. (2005) explored the stereoselective synthesis and structural study of 2-aminocyclobutane-1-carboxylic acids and their incorporation into beta-peptides, revealing the cyclobutane ring's role as a structure-promoting unit and the formation of strong intramolecular hydrogen bonds (Izquierdo et al., 2005). Fernandes et al. (2010) further investigated the 12-helix folding of cyclobutane beta-amino acid oligomers, demonstrating their preference for a well-defined 12-helical conformation in both solution and solid state (Fernandes et al., 2010).
Applications in Drug Design and Biological Studies
Cyclobutane derivatives have also found applications in drug design and biological studies. Allan et al. (1980) synthesized cis-and trans-3-aminocyclobutane-1-carboxylic acid as conformationally restricted analogs of GABA, analyzing their GABA-like activity and potential implications for drug design (Allan et al., 1980). Chang et al. (2019) described the stereoselective syntheses of tri-functionalized cyclobutane scaffolds, highlighting their potential as building blocks in drug discovery and the influence of stereochemistry on their properties (Chang et al., 2019).
Propriétés
IUPAC Name |
(1R,2R)-2-[(3-methylphenyl)methylamino]cyclobutan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO/c1-9-3-2-4-10(7-9)8-13-11-5-6-12(11)14/h2-4,7,11-14H,5-6,8H2,1H3/t11-,12-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOEOSNKCKREJPK-VXGBXAGGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CNC2CCC2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CC=C1)CN[C@@H]2CC[C@H]2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
trans-2-{[(3-Methylphenyl)methyl]amino}cyclobutan-1-ol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



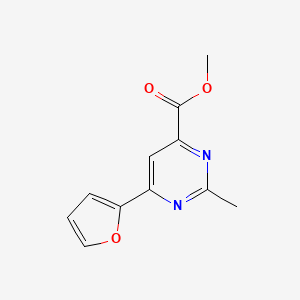
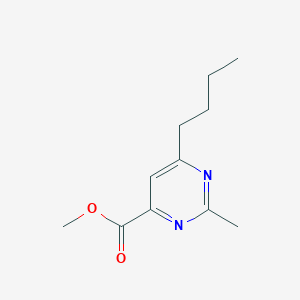

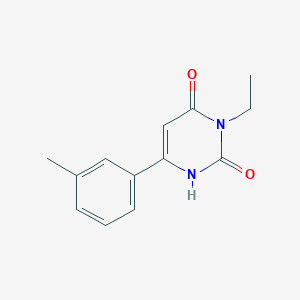

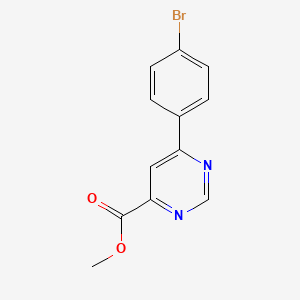
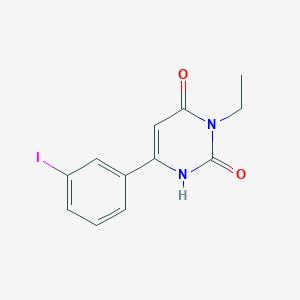

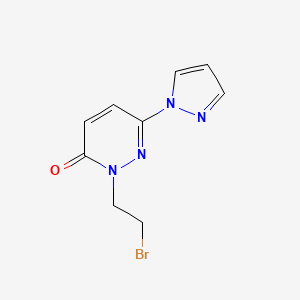
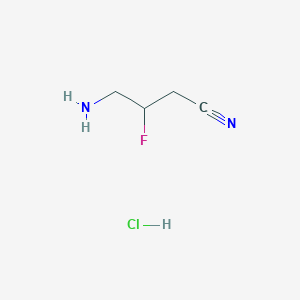
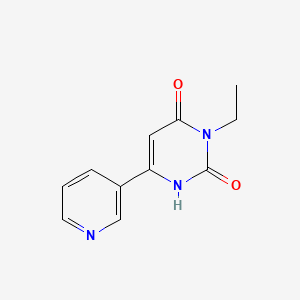
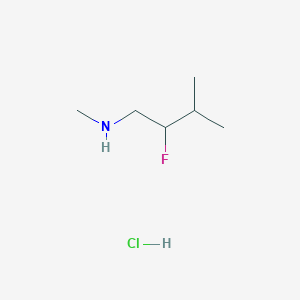
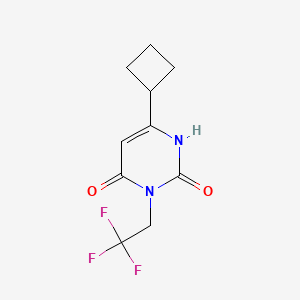
![3-(Propan-2-yl)-6-[(thiophen-3-yl)methyl]-1,2,3,4-tetrahydropyrimidine-2,4-dione](/img/structure/B1484374.png)